2-Fluoropyrimidin-5-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

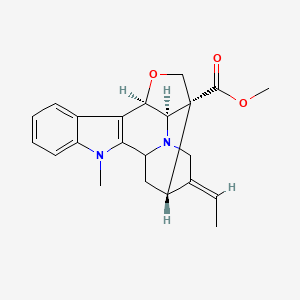

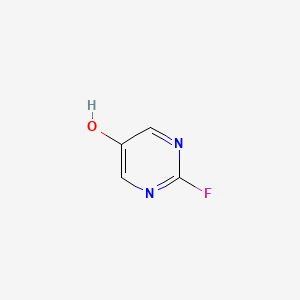

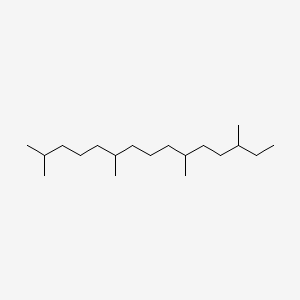

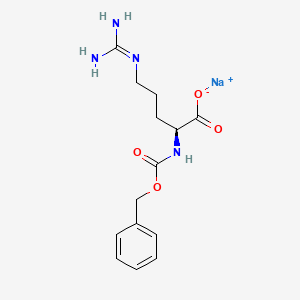

2-Fluoropyrimidin-5-ol, also known as 5-fluoropyrimidin-2-ol, is a fluorinated pyrimidine . Fluoropyrimidines are a general class of organic compounds in which the substituents around a pyrimidine ring include at least one fluorine atom . The molecular formula of 2-Fluoropyrimidin-5-ol is CHFNO, with an average mass of 114.078 Da .

Synthesis Analysis

The synthesis of fluoropyrimidines, including 2-Fluoropyrimidin-5-ol, often involves fluorination procedures . A specific synthesis route for a related compound, 5-fluorocytosine, has been described, starting from inexpensive precursors and eliminating the use of gaseous fluorine .Molecular Structure Analysis

The molecular structure of 2-Fluoropyrimidin-5-ol consists of a pyrimidine ring with a fluorine atom and a hydroxyl group attached . The exact positions of these groups on the ring define the specific compound.Chemical Reactions Analysis

While specific chemical reactions involving 2-Fluoropyrimidin-5-ol are not detailed in the search results, fluoropyrimidines in general are known to participate in various chemical reactions due to the presence of the reactive fluorine atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoropyrimidin-5-ol include its molecular formula (CHFNO), average mass (114.078 Da), and monoisotopic mass (114.022942 Da) .科学的研究の応用

Cancer Chemotherapy

Fluoropyrimidines, including compounds like “2-Fluoropyrimidin-5-ol”, are widely used in cancer chemotherapy. They are designed to interfere with the synthesis of DNA in rapidly dividing cells, which is a hallmark of cancerous cells. The oral formulations of these drugs, such as 5-fluorouracil (5-FU), have been a focus for further development due to their potential for improved patient compliance and convenience .

Medicinal Chemistry

The incorporation of fluorine atoms into organic compounds often leads to improved drug properties, such as increased stability and bioavailability. “2-Fluoropyrimidin-5-ol” may be used in medicinal chemistry to develop new drugs with enhanced efficacy .

Bioimaging

Fluorescent compounds are essential in bioimaging for tracking the redistribution of proteins within cellular compartments. While not directly mentioned, derivatives of fluoropyrimidines could potentially be used in developing fluorescent protein-based sensors for such applications .

作用機序

Target of Action

The primary target of 2-Fluoropyrimidin-5-ol, a derivative of fluorouracil, is the enzyme thymidylate synthase . This enzyme plays a crucial role in DNA synthesis, as it is responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is a necessary step in DNA replication and repair .

Mode of Action

2-Fluoropyrimidin-5-ol exerts its antitumor effects through several mechanisms. It inhibits RNA synthesis and function, inhibits thymidylate synthase activity, and incorporates into DNA, leading to DNA strand breaks . The inhibition of thymidylate synthase leads to a decrease in the production of thymidine monophosphate, which is essential for DNA synthesis and repair .

Biochemical Pathways

The biochemical pathways affected by 2-Fluoropyrimidin-5-ol are primarily those involved in DNA synthesis and repair . By inhibiting thymidylate synthase, 2-Fluoropyrimidin-5-ol disrupts the conversion of dUMP to dTMP, thereby affecting the synthesis of DNA . This disruption can lead to DNA damage and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The pharmacokinetics of 2-Fluoropyrimidin-5-ol involve absorption, distribution, metabolism, and excretion (ADME). Given orally, 2-Fluoropyrimidin-5-ol has erratic absorption and nonlinear pharmacokinetics . The variability in plasma levels results primarily from extensive first-pass metabolism of 2-Fluoropyrimidin-5-ol in the gut wall and the liver, coupled with variable and schedule-dependent clearance . The primary and rate-limiting enzyme involved in 2-Fluoropyrimidin-5-ol metabolism is dihydropyrimidine dehydrogenase (DPD), which is most concentrated in the liver .

Result of Action

The molecular and cellular effects of 2-Fluoropyrimidin-5-ol’s action include the inhibition of RNA synthesis and function, inhibition of thymidylate synthase activity, and incorporation into DNA, leading to DNA strand breaks . These effects can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoropyrimidin-5-ol. For instance, the pH can affect the permeation of 2-Fluoropyrimidin-5-ol, with ionization of the hydroxyl group attached to the fourth carbon markedly depressing its transmembrane passage . Additionally, the presence of other medications, underlying health conditions, and genetic factors can also influence the drug’s effectiveness and potential for side effects .

特性

IUPAC Name |

2-fluoropyrimidin-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O/c5-4-6-1-3(8)2-7-4/h1-2,8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGYUTVDIMQTGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B579835.png)

![1,1'-Dimethyl-2,2',6,6'-tetraphenyl-[4,4'-bipyridine]-1,1'-diium tetrafluoroborate](/img/structure/B579836.png)

![1-(11-Methyl-11-naphthalen-1-yl-10-oxatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-8-yl)ethanone](/img/structure/B579837.png)